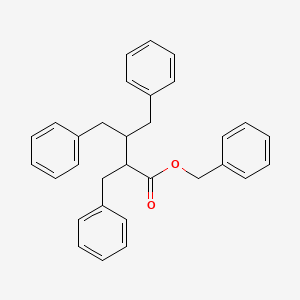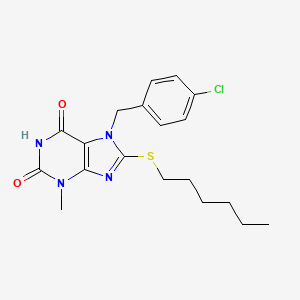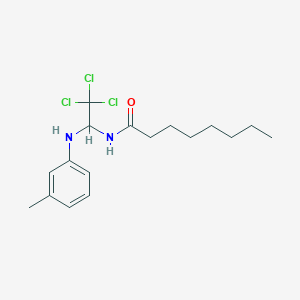![molecular formula C17H11ClF3N3O2 B11993836 2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11993836.png)
2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The compound also features a trifluoromethyl group attached to a phenyl ring, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Acylation: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Trifluoromethylation: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学研究应用
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
相似化合物的比较
Similar Compounds
6-Chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid: Shares the quinazolinone core but differs in the functional groups attached.
4-Oxo-3(4H)-quinazolinyl derivatives: Various derivatives with different substituents at the 2-position.
Uniqueness
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both the chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and ability to interact with biological targets.
属性
分子式 |
C17H11ClF3N3O2 |
|---|---|
分子量 |
381.7 g/mol |
IUPAC 名称 |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H11ClF3N3O2/c18-11-4-5-14-13(7-11)16(26)24(9-22-14)8-15(25)23-12-3-1-2-10(6-12)17(19,20)21/h1-7,9H,8H2,(H,23,25) |
InChI 键 |
LSSJSCLJKNJUKG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11993763.png)


![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11993789.png)
![Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11993797.png)
![3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B11993799.png)
![9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993804.png)





![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11993848.png)

